2-Ethoxytetrahydrofuran
Overview
Description
2-Ethoxytetrahydrofuran is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a colorless liquid with a density of approximately 0.908 g/mL at 25°C and a boiling point of 170-172°C . This compound is soluble in water, ethanol, and ether, making it a versatile solvent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxytetrahydrofuran can be synthesized through the ozonolysis of dihydropyran, which yields 4-formyloxybutyraldehyde. This intermediate is then converted into this compound . Another method involves the addition of ethanol to 2,3-dihydrofuran in the presence of a mineral acid catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of tetrahydrofuran with ethyl alcohol in the presence of an acid catalyst. This method is favored due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxytetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: It can undergo direct substitution reactions with trifluoroborate salts in the presence of a Brønsted acid catalyst.
Transacetalization: This compound can participate in transacetalization reactions with various alcohols, catalyzed by iron(III) perchlorate.
Common Reagents and Conditions:
Brønsted Acid Catalysts: Used in substitution reactions with trifluoroborate salts.
Iron(III) Perchlorate: Used in transacetalization reactions.
Major Products Formed:
Functionalized Furans: Formed from substitution reactions with trifluoroborate salts.
Various Acetals: Formed from transacetalization reactions.
Scientific Research Applications
2-Ethoxytetrahydrofuran has several applications in scientific research:
Organic Synthesis: It is used as a solvent and reaction medium in various organic synthesis processes.
Pharmaceuticals: It is involved in the synthesis of bioactive compounds and pharmaceutical agents.
Material Science: It is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 2-ethoxytetrahydrofuran involves the formation of oxocarbenium ions in the presence of a Brønsted acid catalyst. These ions then react with nucleophilic trifluoroborate salts to form functionalized furans . The reaction proceeds through the protonation of this compound, leading to the elimination of ethanol and the formation of a five-membered ring oxocarbenium ion intermediate .
Comparison with Similar Compounds
2-Methoxytetrahydrofuran: Similar in structure but with a methoxy group instead of an ethoxy group.
Tetrahydrofuran: Lacks the ethoxy group and is a simpler ether.
2,3-Dihydrofuran: An unsaturated analog of tetrahydrofuran.
Uniqueness: 2-Ethoxytetrahydrofuran is unique due to its ability to undergo specific substitution reactions with trifluoroborate salts, which are not as readily performed by its analogs . This makes it a valuable compound in the synthesis of functionalized furans and other bioactive molecules .
Properties
IUPAC Name |
2-ethoxyoxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-7-6-4-3-5-8-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYUWHWGCJWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928589 | |
Record name | 2-Ethoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-46-9 | |
Record name | 2-Ethoxytetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13436-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxytetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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